molecular formula C16H18N6O3 B2711110 2-(benzo[d]isoxazol-3-yl)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide CAS No. 2034350-83-7

2-(benzo[d]isoxazol-3-yl)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide

Cat. No. B2711110
CAS RN: 2034350-83-7
M. Wt: 342.359
InChI Key: KAGVXPIIVVMFKX-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups including an isoxazole ring, a triazine ring, and an acetamide group. Isoxazoles are a type of aromatic organic compound that contain a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom . Triazines are a class of nitrogen-containing heterocycles. The triazine structure is a ring composed of three carbon atoms and three nitrogen atoms . Acetamide (CH3CONH2) is the amide derived from acetic acid .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. Isoxazoles, for example, can undergo a variety of reactions including electrophilic and nucleophilic substitutions . Triazines are known to react with amines, alcohols, and thiols .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and its stability under different conditions .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry and Drug Development:

    • Compounds with similar structures have been synthesized for their potential as anti-inflammatory, analgesic, and anticancer agents. For instance, novel heterocyclic compounds derived from visnaginone and khellinone showed significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting their utility in designing new therapeutic agents (Abu‐Hashem et al., 2020).
  • Corrosion Inhibition:

    • Benzothiazole derivatives have been studied for their effectiveness as corrosion inhibitors for carbon steel in acidic environments, indicating the potential of such molecules in industrial applications to protect metals from corrosion (Hu et al., 2016).
  • Chemical Synthesis and Material Science:

    • Research into the synthesis of complex organic molecules, such as 3,5-disubstituted 1-amino-1,3,5-triazine-2,4,6-triones, highlights the role of similar chemical entities in developing new materials with potential applications in electronics, photonics, and as functional materials in various industries (Chau et al., 1997).
  • Antimicrobial and Antifungal Applications:

    • Some novel thiazole and pyrazole derivatives based on tetrahydrobenzothiophene have shown antimicrobial and antifungal activities, suggesting that similar compounds could be explored for use in agriculture or as pharmaceuticals to combat microbial infections (Gouda et al., 2010).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future research directions could involve exploring its potential uses, optimizing its synthesis process, studying its reactivity with various reagents, and investigating its mechanism of action .

properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O3/c1-22(2)15-18-13(19-16(20-15)24-3)9-17-14(23)8-11-10-6-4-5-7-12(10)25-21-11/h4-7H,8-9H2,1-3H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGVXPIIVVMFKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)CC2=NOC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d]isoxazol-3-yl)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide

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